molecular formula C26H25N3O3 B4721504 N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4721504
M. Wt: 427.5 g/mol
InChI Key: KCBYWTNYHWRQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that belongs to the family of quinolinecarboxamides. DMQX is a potent and selective antagonist of the ionotropic glutamate receptors, which are involved in the regulation of neuronal activity in the central nervous system. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor subtype, which is one of the three major types of ionotropic glutamate receptors. By binding to the receptor site, N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide blocks the action of glutamate, the primary neurotransmitter that activates the AMPA receptor. This results in a decrease in the excitatory synaptic transmission and a reduction in the neuronal activity in the brain.
Biochemical and physiological effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects, depending on the dose and the experimental conditions. At low concentrations, N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide can selectively block the AMPA receptor-mediated synaptic transmission, without affecting the NMDA receptor or other ion channels. This can lead to a reduction in the excitability of the neurons and a decrease in the synaptic plasticity. At higher concentrations, N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide can also affect other glutamate receptor subtypes, as well as other neurotransmitter systems, leading to more complex effects on the neuronal activity.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has several advantages as a research tool, including its high potency and selectivity for the AMPA receptor subtype, its well-characterized mechanism of action, and its ability to block the receptor function reversibly. However, there are also some limitations to its use, including the potential for off-target effects, the need for careful dosing and experimental design, and the difficulty in interpreting the results due to the complex interactions between different neurotransmitter systems.

Future Directions

There are several future directions for the research on N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide and its applications in neuroscience. One area of interest is the development of more selective and potent antagonists of the AMPA receptor subtype, which could provide more precise control over the neuronal activity and synaptic plasticity. Another area of research is the investigation of the role of AMPA receptors in the pathophysiology of neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases, and the potential therapeutic applications of AMPA receptor antagonists. Finally, the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide and other glutamate receptor antagonists in combination with other pharmacological and non-pharmacological interventions could provide new insights into the mechanisms underlying synaptic plasticity and cognitive function.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. This compound has been shown to be a potent and selective antagonist of the AMPA receptor subtype, which is involved in the regulation of synaptic transmission and plasticity in the brain. N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory, as well as the pathophysiology of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-17-6-4-8-20-21(15-22(29-25(17)20)19-7-5-12-27-16-19)26(30)28-13-11-18-9-10-23(31-2)24(14-18)32-3/h4-10,12,14-16H,11,13H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBYWTNYHWRQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide

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